molecular formula C20H21N3O2S B2434157 2-(4-methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 897456-06-3

2-(4-methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No.: B2434157
CAS No.: 897456-06-3
M. Wt: 367.47
InChI Key: DQDSBAPAVMQITN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a synthetic organic compound that features a methoxyphenyl group, an imidazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazole ring or the acetamide group, potentially altering the compound’s structure and properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives, amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Investigation into its potential as a therapeutic agent, particularly targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biological macromolecules, such as proteins or nucleic acids.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate following extensive biological evaluation.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(2-(1H-imidazol-2-yl)ethyl)acetamide: Lacks the thioether linkage, potentially altering its chemical and biological properties.

    2-(4-methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The presence of the thioether linkage and the specific arrangement of functional groups in 2-(4-methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-17-9-7-15(8-10-17)13-19(24)21-11-12-26-20-22-14-18(23-20)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDSBAPAVMQITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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